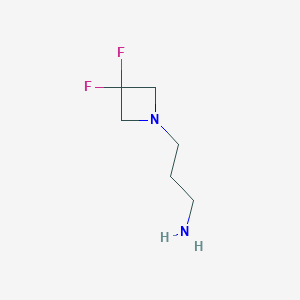

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine

CAS No.: 1350753-05-7

Cat. No.: VC3072887

Molecular Formula: C6H12F2N2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350753-05-7 |

|---|---|

| Molecular Formula | C6H12F2N2 |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | 3-(3,3-difluoroazetidin-1-yl)propan-1-amine |

| Standard InChI | InChI=1S/C6H12F2N2/c7-6(8)4-10(5-6)3-1-2-9/h1-5,9H2 |

| Standard InChI Key | NLBRFHRGEAGEEB-UHFFFAOYSA-N |

| SMILES | C1C(CN1CCCN)(F)F |

| Canonical SMILES | C1C(CN1CCCN)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identification and Basic Properties

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine is characterized by the molecular formula C6H12F2N2 with a precise molecular weight of 150.17 g/mol. The compound is identified in chemical databases by its CAS registration number 1350753-05-7. The structure consists of a 3,3-difluoroazetidine moiety connected to a propylamine chain, creating a molecule with two nitrogen centers that contribute to its chemical versatility and biological relevance.

Structural Characteristics

The compound features a four-membered azetidine ring containing two fluorine atoms at the 3-position, which significantly influences its chemical behavior and biological properties. The difluoroazetidine ring is connected to a propan-1-amine chain through one of the nitrogen atoms in the ring structure. This distinctive arrangement creates a molecule with both basic and nucleophilic sites that can participate in various chemical transformations and biological interactions.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physical properties of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine:

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,3-difluoroazetidin-1-yl)propan-1-amine |

| CAS Number | 1350753-05-7 |

| Molecular Formula | C6H12F2N2 |

| Molecular Weight | 150.17 g/mol |

| InChI | InChI=1S/C6H12F2N2/c7-6(8)4-10(5-6)3-1-2-9/h1-5,9H2 |

| InChI Key | NLBRFHRGEAGEEB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1CCCN)(F)F |

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine typically involves the reaction of 3,3-difluoroazetidine with propan-1-amine in the presence of suitable catalysts under controlled conditions. This approach allows for the formation of the carbon-nitrogen bond between the azetidine nitrogen and the propyl chain.

Specific Synthetic Route

A common synthetic pathway involves:

-

Preparation of 3,3-difluoroazetidine as a key starting material

-

Alkylation reaction with a protected 3-bromopropylamine

-

Deprotection of the amine group to yield the final product

This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final compound. The synthesis often employs protection-deprotection strategies for the amine group to prevent undesired side reactions.

Chemical Reactivity

Oxidation Reactions

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine can undergo oxidation reactions with various oxidizing agents. These reactions typically target the amine group, leading to the formation of corresponding imines, amides, or other oxidized nitrogen derivatives. The presence of the difluoro groups in the azetidine ring can influence the reactivity of the molecule toward oxidation through electronic effects.

Reduction Reactions

The compound can participate in reduction reactions, particularly at the amine functionality. Reducing agents can transform the primary amine into other nitrogen-containing functional groups, expanding the chemical diversity accessible from this scaffold.

Substitution Reactions

As a molecule containing two nucleophilic nitrogen centers, 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine can engage in various substitution reactions. These include alkylation, acylation, and other transformations that modify either the azetidine nitrogen or the primary amine group. Such reactions are fundamental to the utility of this compound as a building block in the synthesis of more complex structures.

Biological Activity

Anticancer Properties

Research indicates that 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine and structurally related compounds exhibit potential anticancer activity. The presence of the difluoroazetidine moiety is believed to enhance this activity through increased binding affinity to biological targets. In vitro studies have shown that azetidine derivatives can suppress the growth of various tumor cell lines, suggesting potential applications in cancer treatment research.

Mechanism of Action

The biological activity of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine involves interactions with molecular targets such as enzymes, receptors, or other proteins. Both the difluoroazetidine ring and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The mechanisms may include:

-

Inhibition or activation of specific enzymes

-

Alteration of receptor signaling pathways

-

Interaction with nucleic acids or other cellular components

The presence of fluorine atoms significantly influences the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability and altering lipophilicity.

Research Applications

Medicinal Chemistry Applications

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine serves as an important structural unit in medicinal chemistry research. Its unique chemical properties make it valuable for:

-

Development of pharmaceutical intermediates

-

Design of active pharmaceutical ingredients

-

Structure-activity relationship studies

-

Discovery of novel therapeutic agents

The compound's structural features, particularly the difluoroazetidine ring, contribute to its utility in drug discovery efforts targeting various disease states.

Synthetic Chemistry Applications

Beyond its biological significance, 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine functions as a versatile building block in synthetic organic chemistry. It can be incorporated into more complex molecular architectures through its reactive nitrogen centers, enabling the creation of diverse chemical libraries for screening and development purposes.

Industrial Applications

The compound finds applications in the production of specialty chemicals and materials with specific properties. Its incorporation into larger molecular structures can impart unique characteristics to the resulting products, including enhanced stability, altered solubility profiles, or specific biological activities.

Comparative Analysis

Relationship to Similar Compounds

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine belongs to a broader family of fluorinated azetidine derivatives. Structurally related compounds include:

-

3,3-Difluoroazetidin-1-amine (C3H6F2N2), a simpler analogue with molecular weight 108.09 g/mol

-

3-(3,3-Difluoroazetidin-1-yl)-1-phenylpropan-1-one, which contains an additional phenyl ketone functionality

These structural relationships allow for systematic investigation of structure-activity correlations and provide insights into the fundamental chemical and biological properties of this class of compounds.

Structure-Activity Relationships

The biological activity of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine and related compounds is strongly influenced by their structural features. Key structure-activity relationships include:

-

The influence of the difluoro substituents on metabolic stability and binding affinity

-

The impact of the propylamine chain length on biological target recognition

-

The role of the azetidine ring conformation in molecular interactions

Understanding these relationships is crucial for the rational design of more potent and selective compounds based on this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume